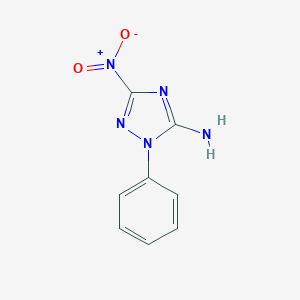
3-nitro-1-phenyl-1H-1,2,4-triazol-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
La fosfocreatina es una forma fosforilada de la creatina, que se encuentra principalmente en el músculo esquelético, el miocardio y el cerebro. Su función crítica reside en servir como una reserva rápidamente movilizable de fosfatos de alta energía. Estos fosfatos son esenciales para reciclar el trifosfato de adenosina (ATP), la moneda energética celular. La fosfocreatina actúa como un amortiguador, asegurando una transferencia de energía eficiente durante las actividades físicas intensas y las demandas metabólicas .
Métodos De Preparación
a. Biosíntesis: La fosfocreatina se sintetiza endógenamente en los vertebrados. Así es como sucede:
Conversión de Arginina y Glicina: En los riñones, la enzima AGAT cataliza la conversión de arginina y glicina en guanidinoacetato (GAA).
Metilación y Transporte: El GAA se transporta al hígado, donde recibe un grupo metilo de la metionina a través de la enzima GAMT. Esto forma creatina no fosforilada.
Transformación Celular: Una vez dentro de las células musculares (y en menor medida en el cerebro, el corazón y el páncreas), la creatina se transforma en fosfocreatina por el complejo enzimático creatina quinasa.
Análisis De Reacciones Químicas
La fosfocreatina participa en varias reacciones:
Transferencia de Fosforilo: Dona su grupo fosfato para convertir el difosfato de adenosina (ADP) en ATP, reponiendo las reservas de energía celular.
Hidrólisis: En ciertas condiciones, puede descomponerse en creatinina, que se excreta en la orina.
Los reactivos y condiciones comunes varían según las reacciones y aplicaciones específicas.
Aplicaciones Científicas De Investigación
La fosfocreatina tiene aplicaciones en:
Bioenergética: Desempeña un papel crucial en el mantenimiento de la homeostasis energética durante las contracciones musculares.
Uso Clínico: La administración intravenosa (como Neoton) se utiliza en algunas regiones para problemas cardiovasculares.
Rendimiento Atlético: Los atletas profesionales la utilizan para mejorar el rendimiento debido a su estado no controlado.
Mecanismo De Acción
El mecanismo de la fosfocreatina implica donar su grupo fosfato para regenerar el ATP. Este proceso es vital para la contracción muscular, especialmente durante ráfagas cortas de actividad intensa. La creatina quinasa cataliza esta reacción, asegurando la disponibilidad rápida de energía.
Comparación Con Compuestos Similares
La fosfocreatina destaca por su función única como amortiguador energético. Los compuestos similares incluyen la creatina (forma no fosforilada) y el guanidinoacetato (precursor de la creatina).
Propiedades
Número CAS |
120952-33-2 |
|---|---|
Fórmula molecular |
C8H7N5O2 |
Peso molecular |
205.17 g/mol |
Nombre IUPAC |
5-nitro-2-phenyl-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C8H7N5O2/c9-7-10-8(13(14)15)11-12(7)6-4-2-1-3-5-6/h1-5H,(H2,9,10,11) |
Clave InChI |
JKMKDMRBXCSPLE-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N2C(=NC(=N2)[N+](=O)[O-])N |
SMILES canónico |
C1=CC=C(C=C1)N2C(=NC(=N2)[N+](=O)[O-])N |
Sinónimos |
3-Nitro-1-phenyl-1H-1,2,4-triazol-5-ylamine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















